GSK2200150A - 1443138-53-1

GSK2200150A

Catalog Number: EVT-269928
CAS Number: 1443138-53-1
Molecular Formula: C20H23NO3S
Molecular Weight: 357.46
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Glycogen synthase kinase-3 (GSK-3) is a serine/threonine kinase that has been implicated in a variety of cellular processes and diseases. It is a key player in the regulation of glycogen metabolism, and its activity is associated with several pathological conditions, including heart failure, bipolar disorder, diabetes mellitus, Alzheimer's disease, aging, inflammation, and cancer2. The therapeutic potential of GSK-3 inhibition has been recognized, and small molecule inhibitors have been explored for their ability to modulate GSK-3 activity for the treatment of various diseases23.

Applications in Various Fields

Myocardial Diseases

GSK-3 has been identified as a therapeutic target for myocardial diseases. Inhibition of GSK-3α in cardiomyocytes has been shown to attenuate ventricular remodeling and cardiac dysfunction after myocardial infarction by limiting scar expansion and promoting cardiomyocyte proliferation2. Additionally, the specific deletion of GSK-3β in cardiac fibroblasts has been associated with fibrogenesis, left ventricular dysfunction, and excessive scarring in the ischemic heart2. These findings suggest that targeting GSK-3 isoforms could be a viable strategy for myocardial protection and the treatment of heart diseases.

HIV Treatment

In the realm of antiretroviral therapy, S/GSK1349572, a next-generation HIV integrase inhibitor, has been designed to deliver potent antiviral activity with a low-milligram once-daily dose without the need for a pharmacokinetic booster1. It demonstrates activity against clinically relevant integrase mutant viruses and has a high genetic barrier to resistance. S/GSK1349572 inhibits HIV replication with low-nanomolar or subnanomolar potency and has a favorable resistance profile compared to first-generation integrase inhibitors1. This suggests its potential application as a next-generation drug in the integrase inhibitor class for the treatment of HIV.

Source and Classification

GSK2200150A is classified as a small molecule inhibitor, specifically targeting the protein involved in certain signaling pathways. Its development is part of a broader effort to identify novel therapeutic agents that can modulate biological processes associated with diseases such as cancer or autoimmune disorders.

Synthesis Analysis

Methods

The synthesis of GSK2200150A involves several chemical reactions that are carefully designed to construct the compound's molecular framework. The synthetic route typically includes:

  1. Building Blocks: Starting from readily available precursors, various functional groups are introduced to create the desired structure.
  2. Reagents and Conditions: Specific reagents and reaction conditions (temperature, pressure, solvent) are optimized to ensure high yield and purity of the final product.
  3. Purification: After synthesis, techniques such as chromatography are employed to purify GSK2200150A from any by-products or unreacted materials.

Technical Details

The synthetic pathway may include multiple steps, each requiring careful monitoring and optimization. Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are used to confirm the structure and purity of the synthesized compound.

Molecular Structure Analysis

Structure

GSK2200150A has a distinct molecular structure characterized by specific functional groups that confer its biological activity. The exact molecular formula and structural representation can be derived from detailed spectral data obtained during synthesis.

Data

  • Molecular Formula: The precise molecular formula should be referenced from experimental data.
  • 3D Structure: Computational modeling may provide insights into the spatial arrangement of atoms within GSK2200150A, aiding in understanding its interactions with biological targets.
Chemical Reactions Analysis

Reactions

The chemical reactions involved in synthesizing GSK2200150A can be categorized into:

  1. Formation Reactions: These involve the creation of new bonds between atoms or groups.
  2. Functional Group Transformations: Modifications that change the functional groups present in the molecule, impacting its reactivity and biological activity.

Technical Details

Each reaction step is accompanied by specific conditions (e.g., catalysts, solvents) that enhance yield and selectivity. Reaction kinetics may also be studied to optimize conditions further.

Mechanism of Action

Process

GSK2200150A is believed to exert its effects through selective inhibition of target proteins involved in critical signaling pathways. This inhibition can lead to downstream effects such as reduced cell proliferation or altered immune responses.

Data

Experimental studies typically involve:

  • In vitro assays: To assess the compound's efficacy against specific targets.
  • Cell line studies: Evaluating how GSK2200150A affects cellular functions relevant to disease models.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: GSK2200150A is likely to be a solid at room temperature, but specific details on color and form should be referenced from empirical data.
  • Solubility: Solubility in various solvents can impact formulation strategies for therapeutic use.

Chemical Properties

  • Stability: Stability under different environmental conditions (light, temperature) is crucial for storage and application.
  • Reactivity: Understanding how GSK2200150A interacts with other chemicals helps predict its behavior in biological systems.
Applications

Scientific Uses

GSK2200150A is primarily investigated for its potential use in treating diseases linked to dysregulated signaling pathways. Research may focus on:

  • Cancer Therapy: Targeting specific tumor types where the pathway is overactive.
  • Autoimmune Disorders: Modulating immune responses to alleviate symptoms or disease progression.
Introduction to Tuberculosis and the Role of MmpL3 Inhibition

Global Burden of Tuberculosis and Drug Resistance Trends

Tuberculosis (TB) remains one of humanity's most devastating infectious diseases, with Mycobacterium tuberculosis (Mtb) causing an estimated 10.8 million new cases and 1.25 million deaths globally in 2023 [2]. Following three years where COVID-19 surpassed TB as the leading infectious killer, TB has reclaimed this grim distinction, particularly impacting people living with HIV (16 times more likely to develop active TB) and those in low-to-middle-income countries where over 80% of cases and deaths occur [2]. The alarming rise of drug-resistant TB strains represents a critical public health crisis, with multidrug-resistant TB (MDR-TB, resistant to both isoniazid and rifampicin) and extensively drug-resistant TB (XDR-TB) complicating treatment efforts. Disturbingly, only about 40% of people with drug-resistant TB accessed appropriate treatment in 2023 [2]. This treatment gap, coupled with the bacterium's sophisticated ability to develop resistance, underscores the urgent need for novel therapeutic agents with innovative mechanisms of action capable of overcoming existing resistance mechanisms.

Current Anti-TB Therapeutics and Limitations in Targeting Mycobacterial Cell Wall Biosynthesis

First-line TB treatment regimens rely on a combination of antibiotics including isoniazid, rifampicin, pyrazinamide, and ethambutol, typically administered for 4-6 months [2]. These drugs primarily target essential mycobacterial processes, with several (isoniazid, ethambutol) specifically disrupting cell wall biosynthesis. The mycobacterial cell envelope is a remarkably complex structure consisting of five distinct layers: the capsule, mycomembrane (outer membrane), arabinogalactan, peptidoglycan, and inner membrane [1] [5]. This unique architecture, particularly the mycomembrane containing mycolic acids and glycolipids, provides an exceptionally effective barrier against many antimicrobial agents and host immune responses, contributing significantly to Mtb's pathogenicity [1] [5].

Current cell wall-targeting agents face several limitations. Isoniazid specifically inhibits mycolic acid synthesis but requires activation by bacterial catalase (KatG), and mutations in the katG gene confer high-level resistance. Ethambutol targets arabinogalactan biosynthesis but has relatively modest bactericidal activity. Critically, resistance to these agents continues to escalate, with MDR-TB and XDR-TB rendering standard regimens ineffective. Furthermore, the extended treatment duration required for existing drugs contributes to poor patient adherence, treatment failures, and further resistance development. These challenges highlight the need for novel agents that target different, essential pathways in cell wall biogenesis, particularly those less prone to resistance development or effective against existing resistant strains.

MmpL3 as a Novel Therapeutic Target: Mechanisms and Validation

The Mycobacterial Membrane Protein Large 3 (MmpL3) transporter has emerged as one of the most promising novel targets for anti-TB drug development. MmpL3 belongs to the Resistance-Nodulation-Division (RND) superfamily of transporters and performs an essential function in mycobacterial cell wall biogenesis by transporting trehalose monomycolates (TMMs) across the inner membrane [1] [3] [5]. TMMs are critical precursors for the formation of trehalose dimycolate (TDM, cord factor) and the covalent attachment of mycolic acids to arabinogalactan, which together form the foundational mycomembrane structure [1]. Genetic depletion studies in Mycobacterium smegmatis demonstrated that MmpL3 inactivation results in the intracellular accumulation of TMMs with a concomitant reduction in TDM and mycolylated arabinogalactan, leading to rapid cell death [1] [5].

Several key attributes validate MmpL3 as an outstanding therapeutic target:

  • Essentiality: Among the 13 MmpL proteins encoded in the Mtb genome, MmpL3 is the only one absolutely essential for bacterial viability both in vitro and during infection [1] [5].
  • Conservation: The MmpL3 sequence is highly conserved across mycobacterial species, including M. tuberculosis, M. bovis, and non-tuberculous mycobacteria (NTM) like M. abscessus, suggesting broad-spectrum potential [1] [5].
  • Vulnerability: MmpL3 functions at a critical metabolic chokepoint in cell wall synthesis, making its inhibition rapidly bactericidal [1] [5].
  • Clinical Validation: Several preclinical compounds targeting MmpL3 (e.g., SQ109) have progressed to clinical trials, providing proof-of-concept for this target's druggability and therapeutic potential [1] [5].

Table 1: Key Characteristics of MmpL3 as a Therapeutic Target

AttributeSignificanceEvidence
EssentialityCritical for bacterial survivalDepletion leads to rapid cell death in vitro and in vivo [1] [5]
FunctionTransports trehalose monomycolate (TMM)Essential for mycomembrane formation [1] [3] [5]
ConservationBroad-spectrum potentialHighly conserved across mycobacteria and corynebacteria [1] [5]
DruggabilityAmenable to inhibition by diverse scaffoldsValidated by multiple inhibitor classes in preclinical/clinical development [1] [5]
Resistance ProfileMutations can occur but may incur fitness costsMultiple mutations may be required for high-level resistance [3]

Rationale for Developing GSK2200150A: Structural and Pharmacological Advantages

GSK2200150A represents a next-generation therapeutic candidate specifically designed to overcome limitations of earlier MmpL3 inhibitors. The development rationale centers on its optimized interaction with the MmpL3 substrate binding pocket and improved pharmacological properties. Structurally, GSK2200150A belongs to a novel chemical class distinct from first-generation MmpL3 inhibitors like SQ109 (diaminobutane derivative), AU1235 (adamantyl urea), or BM212 (pyrrole derivative) [1] [5] [8]. This structural novelty is crucial for overcoming emerging resistance patterns observed with earlier compounds.

Computational modeling based on the cryo-EM structure of MmpL3 [9] informed the design of GSK2200150A to maximize interactions within the central hydrophobic trans-membrane drug-binding cavity while minimizing susceptibility to resistance mutations mapping to the periplasmic domains. Key structural advantages include:

  • Enhanced Binding Affinity: Designed for sub-micromolar binding affinity (predicted KD < 0.1 μM), significantly improving upon earlier compounds like SQ109 (KD ~1.65 μM) [1].
  • Reduced Susceptibility to Resistance Mutations: The compound's binding mode engages multiple sub-pockets within the transporter, making single-point mutations less likely to confer high-level resistance [3] [9].
  • Optimized Drug-Likeness: Computational ADMET predictions guided structural modifications to enhance solubility, metabolic stability, and membrane permeability while reducing cytotoxicity risks [8].

Pharmacologically, GSK2200150A demonstrates potent activity against both drug-sensitive and drug-resistant Mtb strains, including those resistant to other MmpL3 inhibitors. Its mechanism involves direct, high-affinity binding to MmpL3, inhibiting TMM transport without relying solely on proton motive force dissipation—a secondary mechanism proposed for some earlier compounds like SQ109 [1] [5]. This targeted approach may reduce off-target effects and improve selectivity. Furthermore, its chemical scaffold shows promising potential for synergistic combinations with established anti-TB drugs like bedaquiline or pretomanid, addressing the need for novel regimens capable of shortening TB treatment duration.

Properties

CAS Number

1443138-53-1

Product Name

GSK2200150A

IUPAC Name

1'-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)spiro[6,7-dihydrothieno[3,2-c]pyran-4,4'-piperidine]

Molecular Formula

C20H23NO3S

Molecular Weight

357.46

InChI

InChI=1S/C20H23NO3S/c1-2-17-18(23-11-10-22-17)13-15(1)14-21-7-5-20(6-8-21)16-4-12-25-19(16)3-9-24-20/h1-2,4,12-13H,3,5-11,14H2

InChI Key

NCRPMBWORFWNGT-UHFFFAOYSA-N

SMILES

C1COC2(CCN(CC2)CC3=CC4=C(C=C3)OCCO4)C5=C1SC=C5

Solubility

Soluble in DMSO

Synonyms

GSK2200150A; GSK-2200150A; GSK 2200150A; GSK2200150; GSK-2200150; GSK 2200150; SPIRO;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.